molecular formula C₂₃H₄₀O B1142826 Geranylgeranylisopropanol CAS No. 109826-68-8

Geranylgeranylisopropanol

Cat. No. B1142826
M. Wt: 332.56
InChI Key:
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Description

Synthesis Analysis

  • Palladium-Catalyzed Synthesis : A method involves using 4-hydroxyquinolin-2(1H)-ones as starting material and constructing the pyrrole ring through a palladium-catalyzed sequential cross-coupling reaction and cyclization process (Wang et al., 2013).

  • Ultrasound-Accelerated One-Pot Procedure : This approach utilizes ultrasound to accelerate the synthesis under catalyst-free and solvent-free conditions (Azarifar & Sheikh, 2012).

Molecular Structure Analysis

  • Crystal Structure Characterization : The molecular structure and crystal structure of quinolone derivatives have been characterized using techniques like X-ray crystallography, which reveals the presence of hydrogen bonds and intermolecular interactions (Zeng et al., 2007).

Chemical Reactions and Properties

  • Reactions with Dicarbonyls : Quinolin-1-ones undergo one-pot synthesis reactions with dicarbonyls, forming various derivatives through coupling and subsequent Friedel–Crafts reactions (Wang et al., 2013).

  • Interactions in Synthesis : The compound's behavior in different synthesis approaches, such as Michael addition and cyclization, showcases its versatile chemical properties (Rudenko et al., 2013).

Physical Properties Analysis

  • Spectroscopic Properties : The ultraviolet-visible absorption spectra of quinoline derivatives vary with solvent polarity, indicating the compound's sensitive physical properties (Rufchahi & Gilani, 2012).

Chemical Properties Analysis

  • Reaction Mechanisms : Various studies have explored the mechanisms of reactions involving quinoline derivatives, including Knoevenagel condensation and Michael addition, highlighting the compound's diverse chemical behavior (Ye et al., 1999).

  • Inhibitory Properties : Certain quinoline derivatives exhibit inhibitory effects in different biochemical contexts, reflecting the compound's potential for diverse chemical applications (Faydy et al., 2021).

Scientific Research Applications

  • Statin-Induced Muscle Damage Prevention : GGA prevents lovastatin-induced muscle damage, suggesting its potential in treating statin-induced myopathy. This is due to its role in geranylgeranylation, essential for cellular localization and activity of small GTP-binding proteins (Cao et al., 2009).

  • Anti-Cancer Effects on Melanoma Cells : GGA induces apoptosis in human melanoma cells through the intrinsic pathway, involving the activation of certain signaling pathways and caspases (Jo et al., 2016).

  • Neuroprotection in Traumatic Brain Injury : GGA shows neuroprotective effects in experimental traumatic brain injury models. It improves functional recovery and histological outcomes by inducing heat shock proteins and reducing apoptotic cell death (Zhao et al., 2013).

  • Protection Against Ethanol-Induced Apoptotic DNA Fragmentation : In guinea pig gastric mucosal cells, GGA suppresses ethanol-induced apoptotic DNA fragmentation, suggesting its protective role against cellular damage (Mizushima et al., 2004).

  • Cytoprotective Effects in Hepatocytes : GGA enhances the expression of thioredoxin in hepatocytes, protecting them against ethanol-induced cytotoxicity. This indicates its potential in liver protection (Hirota et al., 2000).

  • Role in Protein Geranylgeranylation : Geranylgeranyl Diphosphate Synthase (GGDPS) is a therapeutic target in various diseases. The study of protein geranylgeranylation has advanced, revealing its role in numerous cellular processes related to human diseases (Wiemer et al., 2011).

  • Cancer Chemoprevention : Geranylgeranoic acid, a related compound, is found in various medicinal herbs and has been associated with cancer chemoprevention. This suggests a possible dietary intake route for cancer prevention (Muraguchi et al., 2011).

Safety And Hazards

A toxicological evaluation of GGOH has been conducted, which included a bacterial reverse mutation test, an in vitro mammalian chromosomal aberration test, and an in vivo mammalian micronucleus test. No evidence of mutagenicity or genotoxic activity was observed1. However, treatment-related adverse effects were observed in the forestomach and liver of rats in a 90-day study1.


properties

IUPAC Name

(5E,9E,13E)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H40O/c1-19(2)11-7-12-20(3)13-8-14-21(4)15-9-16-22(5)17-10-18-23(6)24/h11,13,15,17,23-24H,7-10,12,14,16,18H2,1-6H3/b20-13+,21-15+,22-17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQOZEIOCRSIRHY-NJFMWZAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H40O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Geranylgeranylisopropanol

CAS RN

109826-68-8
Record name 6,10,14,18-Tetramethyl-5,9,13,17-nonadecatetraen-2-ol, (5E,9E,13E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109826688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Geranyl geranyl propanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6,10,14,18-TETRAMETHYL-5,9,13,17-NONADECATETRAEN-2-OL, (5E,9E,13E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N76D6SE9WU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

1 g of 6,10,14,18-tetramethyl-5,9,13,17-nonadecatetraene-2-on was dissolved in 20 ml. of methanol. 60 mg of sodium borohydride was added to the solution and the whole was stirred for 30 minutes. The reaction liquid was poured in ice-water. Dilute hydrochloric acid solution was added thereto to make the same acidic. The liquid was then subjected to the extraction with 50 ml. of n-hexane. The extract was washed with water and dried with magnesium sulfate. The solvent was distilled out to obtain 1 g of an oily product. The product was purified according to silica gel column chromatography to obtain 0.95 g of the intended product in the form of a colorless oil from 10% ether/n-hexane effluent.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
60 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
oily product

Citations

For This Compound
1
Citations
T Sila - 2019 - core.ac.uk
Barva kože v današnjem času predstavlja pomembno zunanjo podobo. Ljudje težimo k enakomernem tenu kože, vendar smo podvrženi vplivom okolja, zdravil in tudi genetike, pri …
Number of citations: 2 core.ac.uk

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